5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
CAS No.: 921125-24-8
Cat. No.: VC6071751
Molecular Formula: C25H21NO5
Molecular Weight: 415.445
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921125-24-8 |
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Molecular Formula | C25H21NO5 |
Molecular Weight | 415.445 |
IUPAC Name | (4-oxo-2-phenyl-5-phenylmethoxychromen-7-yl) N,N-dimethylcarbamate |
Standard InChI | InChI=1S/C25H21NO5/c1-26(2)25(28)30-19-13-22(29-16-17-9-5-3-6-10-17)24-20(27)15-21(31-23(24)14-19)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |
Standard InChI Key | UVWSBIVEGMCBSV-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=O)C=C(O2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound features a 4H-chromen-4-one (chromone) backbone substituted at three positions:
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Position 2: A phenyl group (C₆H₅).
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Position 5: A benzyloxy group (C₆H₅CH₂O-).
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Position 7: A dimethylcarbamate moiety (OCON(CH₃)₂).
This arrangement creates a planar chromone core with hydrophobic (phenyl, benzyloxy) and polar (dimethylcarbamate) functional groups, influencing its solubility and interaction with biological targets .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₅H₂₁NO₆, with a molecular weight of 431.44 g/mol.
Spectral Characteristics
While direct spectral data for this compound are unavailable, related chromone derivatives exhibit:
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UV-Vis: Strong absorption at 250–300 nm due to the conjugated chromone system.
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¹H NMR: Distinct signals for aromatic protons (δ 6.5–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and dimethylcarbamate methyl groups (δ 3.0–3.3 ppm) .
Synthesis and Derivitization Strategies
Proposed Synthetic Route
The synthesis likely involves sequential functionalization of a chromone scaffold (Figure 1):
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Chromone Core Formation: Condensation of resorcinol derivatives with phenylacetic acid derivatives via the Kostanecki-Robinson reaction.
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Benzyloxy Introduction: Nucleophilic substitution at position 5 using benzyl bromide under basic conditions .
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Dimethylcarbamate Installation: Reaction of the 7-hydroxy group with dimethylcarbamoyl chloride in the presence of a base (e.g., NaH or K₂CO₃).
Table 1: Synthetic Steps and Conditions
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at positions 5 and 7 requires careful control of reaction conditions .
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Stability: The α,β-unsaturated ketone in the chromone core may undergo Michael addition under basic conditions.
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 3.2–3.8 (using PubChem data for analogs ), indicating moderate lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic groups; soluble in DMSO or ethanol.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous chromones shows melting points between 180–220°C .
Biological Relevance and Hypothetical Applications
Table 2: Comparison with Known DsbA Inhibitors
Compound | IC₅₀ (μM) | Binding Mode |
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Benzofuran derivative | 12.5 | Hydrophobic groove |
Hypothetical target | ~20* | Predicted similar binding |
*Estimated based on structural similarity.
Pharmacokinetic Considerations
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Metabolism: Carbamate esters are typically hydrolyzed by esterases, potentially generating active metabolites.
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Toxicity: Benzyloxy groups may confer hepatotoxicity risks, requiring further toxicological evaluation .
Future Directions
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